![molecular formula C7H13NO B3090971 Octahydrofuro[2,3-c]pyridine CAS No. 1214875-35-0](/img/structure/B3090971.png)
Octahydrofuro[2,3-c]pyridine
Overview
Description
Octahydrofuro[2,3-c]pyridine is a chemical compound with the molecular weight of 127.19 . It is a liquid at room temperature . The IUPAC name for this compound is octahydrofuro[3,4-c]pyridine .
Molecular Structure Analysis
Octahydrofuro[2,3-c]pyridine contains a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis
Octahydrofuro[2,3-c]pyridine is a liquid at room temperature . It has a molecular weight of 127.19 .Scientific Research Applications
Glycosidase Inhibition
Octahydrofuro[2,3-c]pyridine has been used in the synthesis of bicyclic iminosugar C-glycosides, which have shown potential in glycosidase inhibition . This is particularly relevant in the field of medicinal chemistry, where glycosidase inhibitors can be used to treat a variety of diseases, including diabetes and viral infections .
Drug Design
Fused pyridine derivatives, such as Octahydrofuro[2,3-c]pyridine, are of increasing interest in drug design and medicinal chemistry . Their structural similarity to DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Antiviral and Anticancer Applications
Many drugs, especially antiviral and anticancer ones, have structural similarities with Octahydrofuro[2,3-c]pyridine . This similarity can be exploited to design new drugs with improved efficacy and reduced side effects .
Antibacterial, Antifungal, and Anti-inflammatory Activities
Octahydrofuro[2,3-c]pyridine is also found in the structures of substances with antibacterial, antifungal, anti-inflammatory, and antimalarial activities . This suggests that it could be used as a base for developing new treatments for these conditions .
C-H Functionalization
Octahydrofuro[2,3-c]pyridine can be used in C-H functionalization, a key process in organic synthesis . This process can be used to create complex molecules from simple starting materials, opening up new possibilities in the field of synthetic chemistry .
Solubility and Polarity Enhancement
The incorporation of Octahydrofuro[2,3-c]pyridine into other compounds can enhance their solubility, polarity, lipophilicity, and hydrogen bonding capacity . This can improve the pharmacokinetic properties of drugs, making them more effective and safer .
Safety and Hazards
The safety data sheet for octahydrofuro[2,3-c]pyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Octahydrofuro[2,3-c]pyridine is a complex compound with potential biological activities. Similar compounds, such as fused pyridine derivatives, have been found to interact with dna bases such as adenine and guanine , suggesting that Octahydrofuro[2,3-c]pyridine may also interact with these targets.
Mode of Action
It has been suggested that the compound may interact with its targets through hydrogen bonding, given the structural similarity of many drugs with dna bases
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in antiviral, anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Therefore, it is possible that Octahydrofuro[2,3-c]pyridine may also affect similar pathways.
Pharmacokinetics
Similar compounds have been found to have good solubility, polarity, lipophilicity, and hydrogen bonding capacity properties , which could potentially impact the bioavailability of Octahydrofuro[2,3-c]pyridine.
Result of Action
It has been suggested that the compound may have antifungal activities, as it has been found to show higher growth inhibition of certain fungi compared to similar compounds .
properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAVWIVNHOHLGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrofuro[2,3-c]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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